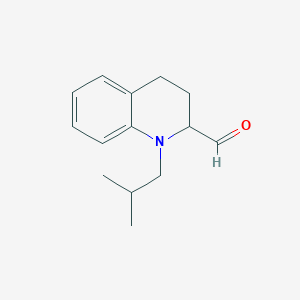

1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde

Description

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-2-carbaldehyde |

InChI |

InChI=1S/C14H19NO/c1-11(2)9-15-13(10-16)8-7-12-5-3-4-6-14(12)15/h3-6,10-11,13H,7-9H2,1-2H3 |

InChI Key |

LUDLNAJVBGCJNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(CCC2=CC=CC=C21)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be synthesized through multicomponent reactions involving tetrahydroisoquinolines. These reactions often involve the use of catalytic systems and specific reaction conditions to achieve the desired product . For example, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have been explored for the synthesis of C(1)-substituted tetrahydroisoquinolines .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using efficient and recyclable catalysts. These methods aim to improve atom economy, selectivity, and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various nucleophiles .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted tetrahydroquinolines .

Scientific Research Applications

1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context . For example, it may interact with enzymes or receptors to modulate their activity and produce a desired therapeutic effect .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations at the 1-Position

The 1-position of the tetrahydroquinoline scaffold is critical for modulating steric and electronic properties. Below is a comparison of key analogs:

Key Observations :

- Cyclopropylmethyl : Introduces ring strain, which may increase reactivity or alter binding interactions in biological systems .

- Ethyl : Smaller substituent, reducing steric hindrance and possibly increasing metabolic stability .

- Phenylmethyl (benzyl): Adds aromaticity, influencing π-π stacking interactions in receptor binding .

Functional Group Variations at the 2-Position

The 2-carbaldehyde group distinguishes these compounds from other tetrahydroquinoline derivatives. For example:

- 1-Isobutyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS 959235-79-1): Features a nitro group at the 7-position instead of a 2-carbaldehyde, which may confer enhanced electron-withdrawing effects and alter redox properties .

Physicochemical Properties and Reactivity

- Stability: Aldehydes are prone to oxidation; however, the tetrahydroquinoline core may stabilize the formyl group through conjugation effects.

- Reactivity : The 2-carbaldehyde group enables nucleophilic additions (e.g., formation of Schiff bases) and participation in cyclization reactions, as seen in the synthesis of spiroheterocycles .

Biological Activity

1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde is a member of the tetrahydroquinoline class of compounds, characterized by its unique bicyclic structure and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N. The presence of the isobutyl group and the aldehyde functional group contributes to its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, which are crucial for its biological activity.

Antiviral Activity

Research has demonstrated that derivatives of tetrahydroquinoline exhibit significant antiviral properties. For instance, a study evaluated two novel quinoline derivatives against the dengue virus serotype 2 (DENV2). The isobutyl derivative showed an IC50 value of 0.49 µM and a selectivity index (SI) of 39.5, indicating potent antiviral activity without significant cytotoxicity . These findings suggest that similar compounds could be explored for their effectiveness against other viral pathogens.

Antimicrobial Activity

The compound has also been tested for its antibacterial properties. In vitro studies reported that certain tetrahydroquinoline derivatives exhibited inhibition zones comparable to standard antibiotics against various bacterial strains including Pseudomonas aeruginosa and Klebsiella pneumonia. This suggests a promising potential for development into antimicrobial agents.

Anticancer Activity

The structural framework of tetrahydroquinolines is associated with anticancer activity. Research indicates that modifications to the tetrahydroquinoline structure can enhance its efficacy against cancer cell lines. For instance, compounds derived from this scaffold have shown inhibition in tumor cell proliferation through various mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydroquinoline derivatives. Variations in functional groups significantly influence their pharmacological profiles. For example:

| Compound Name | Molecular Formula | Unique Features | IC50 (µM) |

|---|---|---|---|

| 1-Isobutyl-1,2,3,4-tetrahydroquinoline | C13H19N | Lacks aldehyde group | N/A |

| 1-Methyl-1,2,3,4-tetrahydroquinoline | C11H15N | Contains methyl instead of isobutyl | N/A |

| 1-Isopropyl-1,2,3,4-tetrahydroquinoline | C13H19N | Features isopropyl group | N/A |

| N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide | C14H20N2O | Contains carboxamide group | N/A |

The table illustrates how different substituents can alter the biological activity and pharmacological applications of these compounds.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of tetrahydroquinoline derivatives:

- Antiviral Mechanism : A study on a related compound demonstrated that it acts at an early stage in the viral lifecycle by reducing intracellular production of viral proteins .

- Antibacterial Efficacy : Another investigation highlighted the antibacterial activity against multidrug-resistant strains where the compound exhibited significant inhibition comparable to established antibiotics .

- Anticancer Potential : Research has shown that certain tetrahydroquinoline derivatives can induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of apoptosis-related proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.